N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide is a complex organic compound with a molecular formula of C15H11ClN2O2. This compound features a benzoxazole ring fused with a phenyl group and an acetamide moiety, making it a unique structure in the realm of organic chemistry .
Preparation Methods
The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the chloro substituent. The phenyl group is then attached, and finally, the acetamide moiety is introduced. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications due to its unique structure.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific target and the context of its use .
Comparison with Similar Compounds
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide can be compared with other benzoxazole derivatives. Similar compounds include:
Benzoxazole: A simpler structure with a benzene-fused oxazole ring.
Suvorexant: A more complex structure used as an orexin receptor antagonist. The uniqueness of this compound lies in its specific substituents and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H17ClN2O4 |
---|---|
Molecular Weight |
408.8 g/mol |
IUPAC Name |
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C22H17ClN2O4/c1-27-17-7-9-18(10-8-17)28-13-21(26)24-16-5-2-14(3-6-16)22-25-19-12-15(23)4-11-20(19)29-22/h2-12H,13H2,1H3,(H,24,26) |
InChI Key |
DZLQHKLQMMREAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
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